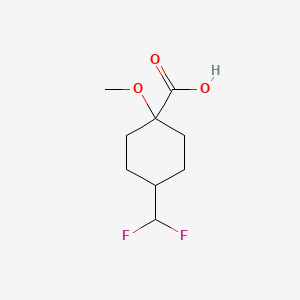

4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

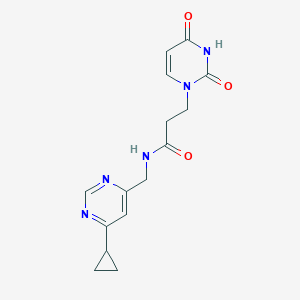

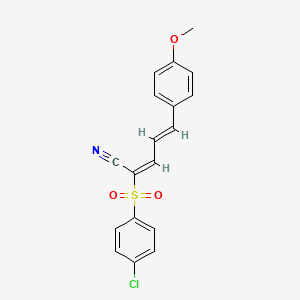

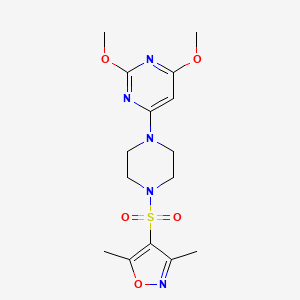

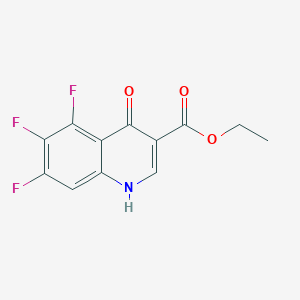

The compound “4-(Difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid” is a cyclohexane derivative with a carboxylic acid (-COOH) and a methoxy (-OCH3) group attached to the first carbon atom, and a difluoromethyl (-CF2H) group attached to the fourth carbon atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the difluoromethyl group, the methoxy group, and the carboxylic acid group. Difluoromethylation processes often involve the use of difluoromethylation reagents and can be achieved through various methods such as nucleophilic, electrophilic, and radical reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexane ring provides a stable, six-membered carbon ring structure. The difluoromethyl group is a polar functional group due to the high electronegativity of fluorine, which could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation. The difluoromethyl group can also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar difluoromethyl and carboxylic acid groups could affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Fluorinated Alternatives and Environmental Impact

Fluorinated alternatives to long-chain PFCAs and PFSAs, including their potential precursors, have been investigated due to ongoing industrial transitions aimed at reducing environmental and health risks associated with these chemicals. Over 20 fluorinated substances applied in various commercial and consumer products have been identified, highlighting the need for comprehensive risk assessments. Despite the replacement efforts, the safety of these alternatives for humans and the environment remains unclear, with major data gaps existing in their environmental releases, persistence, and biota exposure (Wang et al., 2013).

Toxicity and Environmental Degradation

The toxicity and environmental degradation pathways of certain fluorinated compounds have been reviewed, with a focus on their low to moderate acute and subchronic oral toxicity. These studies emphasize the need for further research to understand the stability, degradation products, and potential risks of fluorinated compounds, including by-products and metabolites, which could contribute to a more informed assessment of their medical applications and environmental impact (Paustenbach et al., 2015).

Microbial Degradation

Research into the microbial degradation of polyfluoroalkyl chemicals highlights the transformation of these substances into perfluoroalkyl acids (PFAAs) within the environment. This process underscores the persistence and potential toxicity of PFAAs, necessitating a deeper understanding of biodegradation pathways and the development of strategies to mitigate environmental contamination (Liu & Mejia Avendaño, 2013).

Bioaccumulation Concerns

The bioaccumulation potential of PFCAs has been critically reviewed, comparing them with regulatory criteria and persistent lipophilic compounds. This analysis provides insights into the environmental behavior and risks associated with PFCA exposure, emphasizing the need for further research on compounds with longer fluorinated carbon chains to fully assess their bioaccumulation potential and environmental impact (Conder et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(difluoromethyl)-1-methoxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O3/c1-14-9(8(12)13)4-2-6(3-5-9)7(10)11/h6-7H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUGVYQCTHQISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(CC1)C(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B2873609.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)

![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)

![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)

![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)